Polyadenylic-polyuridylic acid sodium

Description

Overview of Poly(A:U) as a Synthetic Double-Stranded Ribonucleic Acid

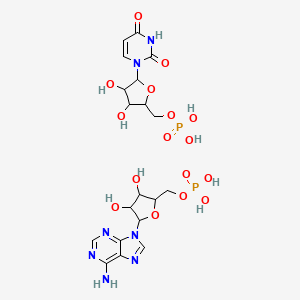

Poly(A:U) is a synthetic analog of double-stranded RNA (dsRNA) created by the annealing of two homopolymer strands: a polyadenylic acid (poly(A)) strand and a polyuridylic acid (poly(U)) strand. acs.org These strands are composed of repeating adenosine (B11128) monophosphate and uridine (B1682114) monophosphate nucleotides, respectively. The formation of the double-stranded helix is driven by the specific hydrogen bonding between the adenine (B156593) (A) and uracil (B121893) (U) bases, similar to the base pairing found in natural RNA.

In a research context, Poly(A:U) is a valuable tool because it can be synthesized with a defined structure and length, providing a consistent and reproducible material for experimentation. invivogen.com It is recognized by the innate immune system as a mimic of viral dsRNA, primarily through Toll-like receptor 3 (TLR3). invivogen.com This interaction triggers a signaling cascade that leads to the production of interferons and other cytokines, making Poly(A:U) a potent immune modulator in research settings. invivogen.comnih.gov

Table 1: Physicochemical Properties of Poly(A:U)

| Property | Description |

| Structure | Double-stranded RNA homopolymer |

| Composition | Polyadenylic acid (poly(A)) and Polyuridylic acid (poly(U)) strands |

| Base Pairing | Adenine (A) with Uracil (U) |

| Molecular Weight | Varies depending on synthesis, typically ranging from 100 to over 1,000 kDa |

| Appearance | Typically a white to off-white powder or lyophilized solid |

| Solubility | Soluble in water and aqueous buffers |

The data in this table is compiled from general scientific knowledge and product information sheets.

Historical Trajectory and Foundational Contributions to Polynucleotide Research

The story of Poly(A:U) is deeply intertwined with the foundational discoveries in nucleic acid biochemistry. A crucial breakthrough came in 1955 when Marianne Grunberg-Manago and Severo Ochoa discovered the enzyme polynucleotide phosphorylase (PNPase). plos.orgnih.govacs.orgmiamioh.edunih.gov This enzyme was instrumental as it allowed for the template-independent synthesis of long RNA polymers, such as poly(A) and poly(U), from nucleotide diphosphates. This discovery, for which Ochoa was a co-recipient of the 1959 Nobel Prize in Physiology or Medicine, provided the essential building blocks for creating synthetic RNA molecules. plos.orgnih.gov

Following the successful synthesis of the individual polynucleotide strands, a landmark moment occurred in 1956 when Alexander Rich and David R. Davies demonstrated that mixing solutions of poly(A) and poly(U) resulted in the spontaneous formation of a stable, two-stranded helical structure. acs.org This was a profound discovery, providing the first clear evidence that RNA could form a double helix, a structure previously thought to be exclusive to DNA. This finding significantly broadened the understanding of RNA's structural possibilities and its potential functional roles beyond being a simple messenger molecule. The ability to create and study a defined dsRNA molecule like Poly(A:U) opened up new avenues for investigating the physical and chemical properties of RNA.

Significance of Poly(A:U) as a Model Compound in Molecular Biology

The well-defined and reproducible nature of Poly(A:U) has made it an invaluable model compound in molecular biology for several decades. Its applications in research are diverse and have contributed significantly to our understanding of fundamental biological processes.

One of the most prominent uses of Poly(A:U) is in the study of the innate immune response. As a synthetic dsRNA, it is a potent activator of TLR3, a key pattern recognition receptor that detects viral infections. invivogen.com Researchers use Poly(A:U) to dissect the TLR3 signaling pathway, leading to the activation of transcription factors like NF-κB and IRF3, and the subsequent production of type I interferons and other inflammatory cytokines. invivogen.com These studies are crucial for understanding antiviral immunity and have implications for the development of vaccine adjuvants and immunotherapies. nih.govoup.com

Furthermore, Poly(A:U) has been instrumental in elucidating the principles of nucleic acid structure and interactions. The formation of the Poly(A:U) duplex, and even a triple helix structure (poly(U)•poly(A)•poly(U)) under certain conditions, has provided a simplified system for studying the thermodynamics and kinetics of helix formation, as well as the specifics of base pairing and stacking interactions. osti.govnih.gov It has also been used as a model substrate to investigate RNA-protein interactions, helping to identify and characterize proteins that bind to dsRNA. nih.gov

Table 2: Key Research Applications of Poly(A:U) as a Model Compound

| Research Area | Application of Poly(A:U) | Key Findings |

| Immunology | Activation of Toll-like Receptor 3 (TLR3) | Elucidation of the TLR3 signaling pathway, leading to interferon production and activation of innate immune cells. invivogen.comnih.gov |

| Virology | Mimic of viral dsRNA | Understanding the mechanisms of antiviral host defense. invivogen.com |

| Structural Biology | Model for dsRNA and triple helix formation | Characterization of the helical parameters and stability of RNA secondary and tertiary structures. osti.govnih.gov |

| Biochemistry | Substrate for RNA-binding proteins | Identification and characterization of proteins that interact with double-stranded RNA. nih.gov |

| Molecular Biology | Induction of interferon-stimulated genes | Studying the regulation and function of genes involved in the antiviral response. nih.gov |

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQHQOKIMNKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Biophysical Properties of Polyadenylic Polyuridylic Acid

Polyadenylic-polyuridylic acid, commonly referred to as poly(A:U), is a synthetic analog of double-stranded RNA (dsRNA) formed by the association of two homopolymer strands: polyadenylic acid (poly(A)) and polyuridylic acid (poly(U)). invivogen.comsigmaaldrich.com Its structure and biophysical characteristics have been the subject of extensive research, providing fundamental insights into the nature of nucleic acids.

Characterization of the Double-Stranded Helical Structure

The formation of a stable double-stranded helix is a hallmark of the interaction between poly(A) and poly(U) strands. nih.gov X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional arrangement of this complex. While single-stranded poly(A) can adopt a helical conformation with stacked bases, the duplex with poly(U) results in a more defined and stable structure. researchgate.netnih.gov

The poly(A:U) duplex typically adopts an A-form helical geometry, which is characteristic of RNA double helices. wikipedia.org This is distinct from the B-form helix commonly observed for DNA. The A-form helix is wider and shorter than the B-form, with a shallower and wider minor groove and a deeper, narrower major groove.

| Structural Parameter | Typical Value for A-form RNA |

| Helical Sense | Right-handed |

| Base Pairs per Helical Turn | ~11 |

| Rise per Base Pair | ~2.6 Å |

| Helical Pitch | ~28.6 Å |

| Glycosidic Bond Conformation | Anti |

| Sugar Pucker | C3'-endo |

Table 1: General structural parameters for a typical A-form RNA helix, which is the characteristic conformation of the poly(A:U) double helix.

Conformational Transitions and Stability in Diverse Solution Environments

The stability and conformation of the poly(A:U) double helix are highly sensitive to the surrounding solution environment, including factors such as pH, ionic strength, and temperature. nih.gov These environmental cues can induce significant conformational transitions, including the formation of a triple-helical structure known as poly(A:2U).

The presence of salts, particularly those containing monovalent and divalent cations, plays a crucial role in stabilizing the double helix by shielding the electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the two strands. nih.govnih.gov High salt concentrations can promote the formation of more compact and ordered structures.

Temperature is another critical factor governing the stability of the poly(A:U) duplex. As the temperature increases, the hydrogen bonds between the base pairs are disrupted, leading to the "melting" of the double helix into single strands. The melting temperature (Tm) is a key indicator of the stability of the duplex and is influenced by the ionic strength and the presence of other molecules in the solution.

Intermolecular Interactions of Poly(A:U)

The poly(A:U) duplex engages in a variety of intermolecular interactions that are fundamental to its biological and technological relevance. These interactions range from associations with simple ions to the binding of small organic molecules and the formation of hybrids with nanomaterials.

Association with Divalent Cations and Ionic Effects

Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), have a profound effect on the structure and stability of poly(A:U). ru.nlnih.gov These ions can interact with the phosphate groups of the polynucleotide backbone, effectively neutralizing their negative charges and reducing intermolecular repulsion. ru.nl This charge screening promotes the formation and stabilization of ordered structures, including the double helix.

The binding of Mg²⁺ to both poly(A) and poly(U) has been shown to be an electrostatic interaction with the phosphate groups, leading to a more ordered secondary structure through the stacking of bases. ru.nl Studies have shown that divalent cations can induce the condensation of polynucleotides, a process that is dependent on the specific cation and its concentration. nih.gov For instance, variations in Mg²⁺ and Ca²⁺ concentrations can trigger a switch-like behavior in RNA coacervates, influencing whether heterotypic (peptide-RNA) or homotypic (RNA-RNA) droplets are formed. nih.gov The interaction is not merely a general electrostatic effect; specific binding modes can be identified where the cation coordinates with multiple phosphate or carboxylate oxygens. acs.org

| Divalent Cation | Observed Effect on Poly(A:U) and its Components |

| Mg²⁺ | Promotes ordered secondary structure, neutralizes phosphate charges, influences phase separation. ru.nlnih.gov |

| Ca²⁺ | Influences phase separation and can induce conformational transitions. nih.govnih.gov |

Table 2: Summary of the effects of common divalent cations on poly(A:U) and its constituent polynucleotides.

Binding and Intercalation with Small Molecules (e.g., Coralyne)

The grooves of the poly(A:U) double helix provide binding sites for a variety of small molecules. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs, or through groove binding.

A notable example is the interaction of the planar cationic molecule coralyne with poly(A:U). nih.gov The binding of coralyne to the poly(A)•poly(U) duplex exhibits a complex, biphasic behavior. nih.gov Initially, at low concentrations, coralyne intercalates into the duplex. However, at higher concentrations, it induces a disproportionation of the duplex into a triplex structure, poly(A)•2poly(U), and a single strand of poly(A). nih.gov This process is influenced by temperature and ionic strength. The ability of small molecules to induce such significant structural changes in RNA highlights the potential for developing RNA-targeted therapeutics. nih.govrsc.org

Noncovalent Interactions with Carbon-based Nanomaterials (e.g., Graphene/Graphene Oxide)

The interaction of nucleic acids with nanomaterials is a rapidly growing field with potential applications in biosensing and nanomedicine. Poly(A:U) has been shown to interact noncovalently with graphene and graphene oxide (GO). nih.gov

Molecular dynamics simulations have provided valuable insights into the nature of these interactions. nih.govrsc.org The adsorption of the poly(A:U) duplex onto a graphene surface is initiated by the interaction between the π-systems of the graphene and the base pairs at the end of the duplex. nih.gov The stability and orientation of the adsorbed duplex depend on its length. Longer duplexes tend to lie parallel to the graphene surface, maintaining a significant portion of their double-stranded structure, while shorter duplexes may adopt a perpendicular orientation and can even "unzip" into single strands over time. nih.gov The noncovalent interactions, such as π-π stacking between the aromatic rings of the bases and the graphene lattice, are the primary driving forces for this adsorption. mdpi.com

| Nanomaterial | Nature of Interaction with Poly(A:U) | Key Findings from Molecular Dynamics |

| Graphene/Graphene Oxide | Noncovalent adsorption | Adsorption starts at duplex ends; stability and orientation are length-dependent; π-π stacking is a key interaction. nih.gov |

Table 3: Summary of the noncovalent interactions between poly(A:U) and graphene-based nanomaterials.

Assembly and Fidelity of Homopolymer Duplex Formation

The formation of a stable and accurate double helix is paramount to the function of poly(A)-poly(U). This process is governed by specific molecular interactions and influenced by the surrounding environment.

Annealing Mechanisms and Influences on Duplex Integrity

The assembly of the poly(A)-poly(U) duplex from its constituent single strands, polyadenylic acid (poly(A)) and polyuridylic acid (poly(U)), is a dynamic process that follows a "nucleation-zippering" mechanism. nih.gov This process begins with a rate-limiting nucleation step, where a small number of complementary bases from the two strands come into contact and form a stable initial pairing. nih.gov This initial interaction is crucial and requires the correct alignment of the two homopolymers.

Following successful nucleation, the remainder of the duplex rapidly forms in a process known as "zippering." nih.gov The initial base pairs serve as an anchor, facilitating the sequential formation of hydrogen bonds between the adjacent adenine (B156593) and uracil (B121893) bases along the polymer chains. This propagation step is significantly faster than nucleation and results in the formation of a complete and stable double helix. nih.gov

The integrity and stability of the resulting poly(A)-poly(U) duplex are significantly influenced by several factors, most notably ionic strength and temperature. The negatively charged phosphate backbone of the RNA strands creates electrostatic repulsion. The presence of cations, such as the sodium ions in polyadenylic-polyuridylic acid sodium, shields these negative charges, thereby reducing repulsion and stabilizing the duplex. Consequently, the thermal stability (melting temperature, Tm) of the poly(A)-poly(U) duplex generally increases with higher ionic concentrations. nih.gov Temperature, conversely, provides the energy to disrupt the hydrogen bonds holding the strands together, leading to the denaturation or "melting" of the duplex into single strands. The melting temperature is a critical parameter that defines the thermal stability of the duplex under specific ionic conditions. researchgate.netnih.gov

The thermodynamics of poly(A)-poly(U) duplex formation have been characterized by calorimetric studies. The melting of the duplex is an endothermic process, and the change in heat capacity (ΔCp) upon melting has been determined to be significant, indicating a change in the hydration state of the macromolecule as it transitions from a duplex to single strands. researchgate.net

Comparative Structural Analysis with Other Polynucleotides

The poly(A)-poly(U) duplex adopts a right-handed helical structure known as the A-form, which is characteristic of most double-stranded RNA. bu.edulibretexts.org This conformation is distinct from the B-form, the canonical structure of DNA under physiological conditions, and the left-handed Z-form, which can be adopted by specific DNA sequences. bu.edulibretexts.org

The primary differences between these helical forms lie in the conformation of the sugar ring, the placement of the base pairs relative to the helical axis, and the resulting groove dimensions. libretexts.org In A-form RNA, the ribose sugar is in the C3'-endo conformation, which leads to a shorter, wider helix compared to the B-form of DNA, where the deoxyribose sugar is in the C2'-endo conformation. libretexts.orgnih.gov This difference in sugar pucker results in the base pairs in A-form RNA being tilted and displaced from the helical axis, creating a deep, narrow major groove and a wide, shallow minor groove. bu.edu In contrast, B-form DNA has a wider major groove and a narrower minor groove, with the base pairs located more centrally on the helical axis. bu.edu

The structural parameters of these polynucleotide forms are summarized in the table below.

| Feature | A-Form (e.g., poly(A)-poly(U)) | B-Form (e.g., DNA) | Z-Form (e.g., d(CG)n) |

| Helical Sense | Right-handed | Right-handed | Left-handed |

| Diameter | ~23 Å | ~20 Å | ~18 Å |

| Base Pairs per Helical Turn | ~11 | ~10.5 | 12 |

| Rise per Base Pair | ~2.8 Å | ~3.4 Å | ~3.7 Å |

| Base Pair Tilt | ~13° | ~-6° | ~-7° |

| Major Groove | Narrow and deep | Wide and deep | Flat |

| Minor Groove | Wide and shallow | Narrow and deep | Narrow and deep |

| Sugar Pucker | C3'-endo | C2'-endo | C2'-endo (for pyrimidines), C3'-endo (for purines) |

| Data compiled from multiple sources. bu.edunih.govresearchgate.net |

Another relevant synthetic double-stranded RNA used in research is polyinosinic-polycytidylic acid (poly(I)-poly(C)). wikipedia.org Like poly(A)-poly(U), poly(I)-poly(C) is a potent immune stimulant. Structurally, it also forms an A-form helix. However, the base pairing consists of inosine-cytosine (I-C) pairs, which, while also forming hydrogen bonds, differ from the adenine-uracil (A-U) pairs of poly(A)-poly(U). These differences in base composition can lead to subtle variations in duplex stability and the specifics of protein recognition.

Cellular Recognition and Signal Transduction Pathways Activated by Polyadenylic Polyuridylic Acid

Toll-like Receptor 3 (TLR3) Agonism and Signaling

Polyadenylic-polyuridylic acid, commonly referred to as poly(A:U), functions as a specific agonist for Toll-like Receptor 3 (TLR3). invivogen.cominvivogen.com TLR3 is a pattern recognition receptor (PRR) specialized in the detection of dsRNA, a molecular signature characteristic of most viral infections. invivogen.comnih.gov Its activation by poly(A:U) initiates a well-defined signaling pathway that is crucial for mounting an innate immune defense. invivogen.com

Toll-like Receptor 3 is predominantly located within the membranes of endosomes, intracellular compartments responsible for processing extracellular material. invivogen.comnih.gov For signaling to occur, TLR3 must first translocate from the endoplasmic reticulum to the endosome, where it can encounter ligands like poly(A:U) that have been internalized by the cell. invivogen.com The acidic environment of the endosome is critical for this process. nih.gov

Upon binding to dsRNA, TLR3 undergoes dimerization, a necessary step for the initiation of downstream signaling. nih.gov Research comparing poly(A:U) with another synthetic dsRNA, polyinosinic:polycytidylic acid or poly(I:C), has shown that both molecules bind to human TLR3 with identical avidity, indicating they can trigger the receptor with similar efficiency. nih.gov However, a key aspect of poly(A:U)'s specificity is that it is a relatively poor activator of other intracellular dsRNA sensors, such as the RIG-I-like receptors (RLRs) RIG-I and MDA5, which are potently stimulated by poly(I:C). nih.govoup.com This preferential activation of TLR3 distinguishes the immunological profile of poly(A:U). nih.gov

The signaling pathway activated by the poly(A:U)-TLR3 interaction is exclusively mediated by the adaptor protein TRIF (TIR domain-containing adapter-inducing interferon-β). invivogen.comnih.gov This is a key distinction from most other TLRs, which primarily utilize the MyD88 adaptor protein. nih.govpnas.org The activation of the TRIF-dependent pathway by poly(A:U) culminates in the coordinated activation of key transcription factors that drive the expression of immune-related genes. invivogen.com

Once poly(A:U) binds and dimerizes TLR3 in the endosome, the receptor undergoes a conformational change that allows its cytoplasmic Toll/Interleukin-1 receptor (TIR) domain to recruit TRIF. frontiersin.org TRIF then acts as a central signaling hub, assembling a larger protein complex. invivogen.com It directly recruits TNF receptor-associated factor 3 (TRAF3), an interaction essential for activating the interferon response. invivogen.comnih.gov Concurrently, TRIF also recruits other proteins, including TRAF6 and the kinase RIP1, which are necessary to activate a separate branch of the pathway. invivogen.compnas.orgfrontiersin.org

Table 1: Key Proteins in the Poly(A:U)-TLR3 Signaling Pathway

| Protein | Type / Location | Primary Function in the Pathway |

| Poly(A:U) | Synthetic dsRNA | Ligand that mimics viral dsRNA and binds to TLR3. invivogen.com |

| TLR3 | Endosomal Receptor | Recognizes poly(A:U) and initiates the signaling cascade. invivogen.comnih.gov |

| TRIF | Adaptor Protein | Recruited by activated TLR3; serves as a scaffold for downstream proteins. invivogen.comfrontiersin.org |

| TRAF3 | Adaptor Protein | Recruited by TRIF; essential for the IRF3 activation branch. invivogen.comnih.gov |

| TRAF6 | Adaptor Protein | Recruited by TRIF; essential for the NF-κB activation branch. invivogen.compnas.org |

| TBK1/IKKε | Kinases | Phosphorylate and activate the transcription factor IRF3. invivogen.comnih.gov |

| TAK1 | Kinase | Activated via TRAF6; leads to the activation of the IKK complex. pnas.org |

| IKK Complex | Kinase Complex | Phosphorylates IκBα, leading to the release and activation of NF-κB. pnas.org |

| IRF3 | Transcription Factor | Activated by TBK1/IKKε; drives the expression of Type I interferons. invivogen.comaai.org |

| NF-κB | Transcription Factor | Activated via the TRAF6-TAK1 axis; drives the expression of pro-inflammatory cytokines. invivogen.compnas.org |

The signaling complex assembled by TRIF bifurcates to activate two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). pnas.org

IRF3 Activation: The TRIF-TRAF3 complex recruits the kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). invivogen.comnih.gov These kinases then phosphorylate IRF3. invivogen.comaai.org This phosphorylation causes IRF3 to form dimers, which then translocate from the cytoplasm into the nucleus to activate gene transcription. ashpublications.org

NF-κB Activation: The TRIF-dependent recruitment of TRAF6 and RIP1 leads to the activation of TGFβ-activated kinase 1 (TAK1). invivogen.compnas.org Activated TAK1 in turn phosphorylates the IKK complex (IKKα/IKKβ), which then phosphorylates the inhibitory protein IκBα. pnas.orgnih.gov The phosphorylation and subsequent degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of its target genes. pnas.orgnih.gov

The culmination of the TLR3-TRIF signaling pathway is a robust transcriptional response. The nuclear translocation of activated IRF3 is primarily responsible for inducing the expression of Type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state in surrounding cells. invivogen.comfrontiersin.org Simultaneously, the activation of NF-κB drives the transcription of a host of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like IP-10. nih.govashpublications.org Research shows that the coordinated activation of both IRF3 and NF-κB is necessary for the potent induction of IFN-β. nih.gov

Downstream TRIF-Dependent Signaling Cascade Activation

Crosstalk with Other Intracellular Pattern Recognition Receptors

While poly(A:U) is a canonical TLR3 agonist, its full immunological effect is shaped by its interactions, or lack thereof, with other PRR pathways. This crosstalk allows the innate immune system to fine-tune its response based on the specific nature of the PAMP.

A significant aspect of poly(A:U)'s activity involves its ability to also trigger Toll-like Receptor 7 (TLR7) in specific immune cell subsets. oup.comoup.com Studies on murine bone marrow-derived dendritic cells (DCs) revealed that while conventional DCs (cDCs) produce IL-12p40 in a TLR3-dependent manner, plasmacytoid DCs (pDCs) produce both IFN-α and IL-12p40 in a TLR7-dependent manner. oup.comnih.gov This dual agonism means poly(A:U) can engage both the TRIF-dependent (via TLR3) and MyD88-dependent (via TLR7) pathways, leading to a broader and potentially synergistic immune activation. nih.govscienceopen.com The importance of this dual signaling is highlighted by in vivo studies where the ability of poly(A:U) to promote the expansion of antigen-specific CD8+ T cells was diminished in mice lacking either TLR3 or TLR7, and was completely abolished in mice lacking both. oup.com

In contrast to its activity on TLR7, poly(A:U) is a notably weak activator of the cytosolic RLRs, RIG-I and MDA5, which represent another major pathway for dsRNA detection. nih.govoup.com This distinguishes it from poly(I:C), which strongly activates both TLR3 and the RLRs. nih.gov This differential activation has functional consequences; for instance, optimal production of IFN-γ by Natural Killer (NK) cells in response to dsRNA requires signals from both TLR3 (which poly(A:U) can provide) and RLRs (which it cannot). nih.gov This specificity makes poly(A:U) a more selective tool for probing TLR3-dependent responses.

Table 2: Receptor-Dependent Cytokine Induction by Poly(A:U) in Murine Dendritic Cell Subsets

| Dendritic Cell Subset | Cytokine Produced | Primary Receptor |

| Plasmacytoid DC (pDC) | IFN-α | TLR7 |

| Plasmacytoid DC (pDC) | IL-12p40 | TLR7 |

| Conventional DC (CD24high cDC) | IL-12p40 | TLR3 |

| Conventional DC (CD11bhigh cDC) | IL-12p40 | TLR7 |

| Data derived from in vitro studies on murine bone marrow dendritic cells. oup.comnih.gov |

Table 3: Comparative Receptor Activation by dsRNA Analogs

| Receptor | Poly(A:U) Activation | Poly(I:C) Activation |

| TLR3 | Strong | Strong |

| RIG-I | Weak / None | Strong |

| MDA5 | Weak / None | Strong |

| Based on findings from comparative studies in human cell lines. nih.gov |

Immunological and Antiviral Modulatory Activities of Polyadenylic Polyuridylic Acid in Research Models

Modulation of Innate Immune Cell Functions

Polyadenylic-polyuridylic acid has been shown to significantly influence the activity of key players in the innate immune system, including Natural Killer (NK) cells, dendritic cells (DCs), and macrophages.

Research has demonstrated that Polyadenylic-polyuridylic acid can enhance the cytotoxic activity of Natural Killer (NK) cells. In a study involving operable breast cancer patients, treatment with Polyadenylic-polyuridylic acid resulted in a notable enhancement of NK cell cytotoxicity against human myeloid K562 target cells nih.gov. The effects were statistically significant when measured 24 and 48 hours after administration.

Another study in patients with breast cancer undergoing mastectomy showed that surgical procedures suppressed NK cell cytotoxicity in the placebo group on several postoperative days. nih.gov In contrast, Polyadenylic-polyuridylic acid not only abolished this immunosuppression but also elevated NK cell activity to levels significantly higher than the control group on multiple postoperative days. nih.gov Furthermore, while surgery reduced the number of circulating NK cells in the placebo group, the decrease in the Polyadenylic-polyuridylic acid group was insignificant. nih.gov

| Postoperative Day | Placebo Group (NK Cell Cytotoxicity) | Polyadenylic-polyuridylic Acid Group (NK Cell Cytotoxicity) | Statistical Significance (p-value) |

|---|---|---|---|

| Day 1 | Suppressed | Elevated | < 0.05 |

| Day 2 | Inhibition not significant | Elevated | < 0.05 |

| Day 4 | Suppressed | Elevated | < 0.05 |

| Day 6 | Suppressed | Elevated | < 0.05 |

| Day 18 | Suppressed | Elevated | < 0.05 |

Polyadenylic-polyuridylic acid has been identified as an immune adjuvant that can induce the activation and maturation of dendritic cells. It has been shown to induce the production of both IFN-alpha and IL-12p40 from murine bone marrow dendritic cells. nih.gov The production of IL-12p40 by conventional dendritic cells (cDCs) was found to be a result of the activation of two distinct subsets: CD24(high) cDCs and CD11b(high) cDCs. The activation of these subsets is dependent on Toll-like receptor 3 (TLR3) and Toll-like receptor 7 (TLR7), respectively. nih.gov

The activation of these dendritic cell subsets by Polyadenylic-polyuridylic acid has direct consequences for the adaptive immune response. In vivo studies have shown that the injection of this compound with an antigen leads to the clonal expansion of and IFN-gamma production from antigen-specific CD8+ T cells. nih.gov This demonstrates a crucial link between the activation of specific DC subsets and the subsequent development of a cellular immune response.

| Dendritic Cell Subset | Cytokine Produced | Toll-like Receptor (TLR) Dependency |

|---|---|---|

| Plasmacytoid Dendritic Cell (pDC) | IFN-alpha, IL-12p40 | TLR7 |

| CD24(high) Conventional Dendritic Cell (cDC) | IL-12p40 | TLR3 |

| CD11b(high) Conventional Dendritic Cell (cDC) | IL-12p40 | TLR7 |

Research indicates that Polyadenylic-polyuridylic acid can induce a non-specific activation of macrophages. In a murine model of brucellosis, the early suppression of bacterial growth in mice treated with Polyadenylic-polyuridylic acid was attributed to this macrophage activation. nih.gov A visible sign of this activation was the increased spreading of macrophages, which was observed immediately after administration of the compound. nih.gov Furthermore, in vitro studies confirmed that Polyadenylic-polyuridylic acid stimulated peritoneal macrophages to spread on plastic surfaces, even in the absence of T lymphocytes, indicating a direct effect on macrophages. nih.gov

| Experimental Model | Observed Effect |

|---|---|

| In vivo (murine brucellosis) | Non-specific activation, increased spreading |

| In vitro (peritoneal macrophages) | Stimulation of spreading on plastic surfaces |

Influence on Adaptive Immune Response Development

The immunomodulatory effects of Polyadenylic-polyuridylic acid extend to the adaptive immune system, where it has been shown to promote specific types of immune responses and enhance antibody production.

The generation of IFN-gamma-producing CD8+ T cells is a hallmark of a Th1-biased immune response. Research has shown that Polyadenylic-polyuridylic acid plays a critical role in this process. In vivo studies demonstrated that while both TLR3 and TLR7 are required for the clonal expansion of T-cells, TLR3 is specifically critical for the generation of IFN-gamma-producing CD8+ T cells in response to Polyadenylic-polyuridylic acid. nih.gov This highlights the compound's ability to steer the adaptive immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity.

| T-cell Response | TLR Dependency |

|---|---|

| Clonal Expansion of Antigen-Specific CD8+ T cells | TLR3 and TLR7 |

| Generation of IFN-gamma-producing CD8+ T cells | TLR3 |

Polyadenylic-polyuridylic acid has been shown to act as an effective adjuvant, enhancing the production of antibodies against specific antigens. In a study investigating the antibody response to recombinant hepatitis B surface antigen (rHBsAg) in mice, immunization with rHBsAg plus Polyadenylic-polyuridylic acid elicited significantly higher antibody responses compared to immunization with the antigen alone. nih.gov This adjuvant effect was observed even when subimmunogenic doses of the antigen were used, indicating a potentiation of the humoral immune response. nih.gov

| Immunization Group | Observed Antibody Response |

|---|---|

| rHBsAg alone | Baseline antibody response |

| rHBsAg + Polyadenylic-polyuridylic acid | Significantly higher antibody response |

Direct Mitogenic Effects on Lymphocyte Populations (e.g., Spleen Cells, Bone Marrow Cells)

Polyadenylic-polyuridylic acid (poly A:U) has demonstrated direct mitogenic activity on specific lymphocyte populations in research models. Studies have shown that poly A:U can stimulate the division of spleen cells and bone marrow cells. nih.govumich.edu This effect was observed both when the compound was administered intravenously to mice and when it was added directly to in vitro cell cultures. nih.govumich.edu

In murine models, poly A:U was found to be mitogenic for spleen cells from both normal and cortisone-treated mice, suggesting the effect is not limited to cortisone-sensitive T-cells. nih.govumich.edu The mitogenic effect on spleen cells was also evident when combined with an antigen like sheep red blood cells (SRBC), often resulting in an additive effect on the proliferation of these cells. umich.edu Furthermore, poly A:U showed mitogenic properties for bone marrow cells from normal mice in tissue culture. nih.govumich.edu However, under the same experimental conditions, it was not found to be mitogenic for thymus cells or mesenteric lymph node cells. nih.govumich.edu

In mixed leukocyte culture (MLC) reactions involving allogenic mouse spleen cells, poly A:U significantly augments the generation of cytotoxic T lymphocytes, further indicating its stimulatory effect on lymphocyte populations. nih.govnih.gov This enhancement of cytotoxic response is dependent on the presence of adherent cells. nih.govnih.gov

Table 1: Mitogenic Effects of Polyadenylic-polyuridylic Acid on Lymphocyte Populations

| Cell Population | Effect | Experimental Context | Reference |

|---|---|---|---|

| Spleen Cells | Mitogenic (Stimulates Proliferation) | In vivo (intravenous administration in mice) and in vitro cultures | nih.govumich.edu |

| Bone Marrow Cells | Mitogenic (Stimulates Proliferation) | In vitro cultures | nih.govumich.edu |

| Thymus Cells | Not Mitogenic | In vivo and in vitro | nih.govumich.edu |

| Mesenteric Lymph Node Cells | Not Mitogenic | In vivo and in vitro | nih.govumich.edu |

| Cytotoxic T Lymphocytes (from spleen cells) | Augmented Generation | In vitro (Mixed Leukocyte Culture) | nih.govnih.gov |

Mechanisms of Antiviral Action in Cellular Models

Inhibition of Viral Entry and Replication (e.g., Human Immunodeficiency Virus)

Polyadenylic-polyuridylic acid has demonstrated notable antiviral activity against the Human Immunodeficiency Virus (HIV-1 and HIV-2) in cell culture models. nih.gov Treatment of cells with poly A:U results in a significant reduction in the production of the virus, with concentrations of the major HIV core protein being lowered by 90-95%. nih.gov This treatment also delays the development of the cytopathic effects characteristic of HIV infection, such as the formation of syncytia and cell lysis. nih.gov

Table 2: Antiviral Effects of Polyadenylic-polyuridylic Acid against HIV

| Effect | Observation | Reference |

|---|---|---|

| Viral Production | Reduced by 90-95% (measured by HIV major core protein) | nih.gov |

| Cytopathic Effect | Significant delay in syncytia formation and cell lysis | nih.gov |

| Mechanism of Action | Inhibition at the level of viral entry into cells | nih.gov |

| Combination Therapy | 4-5-fold synergistic inhibitory effect with Azidothymidine (AZT) | nih.gov |

Establishment of Cell-Intrinsic Antiviral States via Interferon-Stimulated Genes

The antiviral activity of polyadenylic-polyuridylic acid is also mediated by its ability to induce a cell-intrinsic antiviral state. This is achieved through the activation of the innate immune system, specifically by signaling through Toll-like receptor 3 (TLR3), which recognizes double-stranded RNA like poly A:U. aacrjournals.org Activation of TLR3 initiates signaling cascades that lead to the production of type I interferons (IFNs). aacrjournals.orgnih.gov

Once produced and secreted, interferons act in both an autocrine and paracrine fashion, binding to their receptors on the same and neighboring cells. nih.gov This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which culminates in the upregulation and expression of hundreds of different interferon-stimulated genes (ISGs). nih.govnih.govfrontiersin.org The protein products of these ISGs are the primary effectors that establish an antiviral state within the cell. nih.govnih.gov ISGs can target virtually any stage of a virus's life cycle, from entry and replication to assembly and egress, thereby creating a cellular environment that is hostile to viral propagation. nih.govresearchgate.net This broad-spectrum activity allows ISGs to effectively curb infections by a wide range of viruses. nih.gov

Anticancer Immunomodulatory Mechanisms in Preclinical Models

Direct Effects on Tumor Cells: Chemokine Secretion (e.g., CCL5, CXCL10)

In preclinical murine tumor models, polyadenylic-polyuridylic acid, acting as a TLR3 agonist, can exert direct effects on tumor cells that express TLR3. aacrjournals.orgascopubs.org This interaction triggers the tumor cells to secrete specific chemokines, notably CCL5 (also known as RANTES) and CXCL10. aacrjournals.orgascopubs.org The secretion of these chemokines is a critical step in initiating an anti-tumor immune response.

Both CCL5 and CXCL10 are potent chemoattractants for immune cells. nih.gov CXCL10 attracts T lymphocytes expressing the CXCR3 receptor, while CCL5 attracts cells with the CCR5 receptor, including CD8+ T cells. ascopubs.orgnih.gov The release of these chemokines by the tumor itself helps to recruit cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. ascopubs.orgnih.gov Studies in esophageal squamous cell carcinoma and colorectal cancer have shown a positive correlation between the expression of CCL5 and CXCL10 and the infiltration of CD8+ T cells into the tumor. nih.govnih.gov This recruitment of effector immune cells is a key mechanism by which poly A:U helps to initiate an immune attack against the cancer. However, it has been noted that while CXCL10 is beneficial for recruiting CTLs, CCL5 can also attract immunosuppressive cells, representing a dual effect that can influence therapeutic outcomes. ascopubs.org

Table 3: Poly A:U-Induced Chemokine Secretion from Tumor Cells

| Chemokine | Receptor | Primary Recruited Cells | Role in Anti-Tumor Immunity | Reference |

|---|---|---|---|---|

| CXCL10 | CXCR3 | CD8+ T lymphocytes | Beneficial; promotes recruitment of cytotoxic cells to the tumor | aacrjournals.orgascopubs.org |

| CCL5 (RANTES) | CCR5 | CD8+ T lymphocytes, other immune cells (e.g., immunosuppressors) | Complex; can recruit both cytotoxic T cells and host immunosuppressors | aacrjournals.orgascopubs.org |

Remodeling of the Tumor Microenvironment

The immunomodulatory activities of polyadenylic-polyuridylic acid contribute significantly to the remodeling of the tumor microenvironment (TME) from an immunosuppressive state to an immunostimulatory one. nih.govacs.org This transformation is crucial for effective cancer immunotherapy. nih.gov The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells that often fosters tumor growth and protects it from immune attack. mdpi.com

Synergistic Effects in Combination Immunotherapeutic Regimens

Polyadenylic-polyuridylic acid sodium, a synthetic double-stranded RNA (dsRNA) analog, has demonstrated significant potential as an immunomodulatory agent in research models. Its ability to stimulate innate and adaptive immune responses provides a strong rationale for its use in combination with other immunotherapeutic strategies to achieve synergistic anti-tumor effects. The primary mechanism underlying this synergy lies in its capacity to activate pattern recognition receptors, particularly Toll-like receptors (TLRs), which leads to the maturation and activation of dendritic cells (DCs) and subsequent priming of potent anti-tumor T-cell responses.

Mechanistic Basis for Synergy

The synergistic potential of Polyadenylic-polyuridylic acid in combination immunotherapy is rooted in its function as an immune adjuvant. It has been shown to activate both TLR3 and TLR7, leading to the production of type I interferons (IFN-α) and interleukin-12 (IL-12) p40 from murine bone marrow-derived dendritic cells. nih.gov The activation of distinct DC subsets through these TLRs is crucial for its immunoadjuvant effects. Specifically, IFN-α production is dependent on plasmacytoid dendritic cells (pDCs) and TLR7, while IL-12p40 production is mediated by both conventional dendritic cells (cDCs) and pDCs through TLR3 and TLR7, respectively. nih.gov

This dual activation of TLRs leads to the clonal expansion of antigen-specific CD8+ T cells and enhances their production of IFN-γ. nih.gov Notably, the generation of IFN-γ-producing CD8+ T cells is critically dependent on TLR3 signaling. nih.gov By promoting a robust T-cell-mediated anti-tumor immune response, Polyadenylic-polyuridylic acid can effectively complement and enhance the efficacy of other immunotherapies.

The table below summarizes the key immunological activities of Polyadenylic-polyuridylic acid that contribute to its synergistic potential in combination immunotherapeutic regimens.

| Immunological Effect | Mediating Receptors/Cells | Consequence for Combination Immunotherapy |

| Dendritic Cell (DC) Activation and Maturation | TLR3 and TLR7 on cDCs and pDCs | Enhances antigen presentation to T cells, a crucial step for the efficacy of cancer vaccines and for priming T cells to be more responsive to checkpoint inhibitors. |

| Induction of Type I Interferons (IFN-α) | TLR7 on pDCs | Promotes the cross-priming of CD8+ T cells and enhances their cytotoxic activity, which can synergize with therapies that rely on T-cell-mediated tumor killing. |

| Production of IL-12 | TLR3 on cDCs and TLR7 on pDCs | Drives the differentiation of naive T cells into Th1 cells and enhances the cytotoxic function of CD8+ T cells and NK cells, thereby augmenting the anti-tumor immune response. |

| Enhanced CD8+ T Cell Response | TLR3-dependent signaling | Leads to the clonal expansion and increased IFN-γ production by tumor-specific CD8+ T cells, which is a key mechanism for tumor cell destruction and can be potentiated by checkpoint inhibitors. |

Synergy with Immune Checkpoint Inhibitors

While direct clinical trial data on the combination of Polyadenylic-polyuridylic acid with immune checkpoint inhibitors (ICIs) is limited, the mechanistic rationale for such a combination is compelling. ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the brakes on the immune system, allowing T cells to more effectively attack tumor cells. However, their efficacy is often limited by the lack of pre-existing anti-tumor T-cell responses in some patients, a condition often referred to as a "cold" tumor microenvironment.

Polyadenylic-polyuridylic acid, through its potent adjuvant activity, can help to turn these "cold" tumors "hot" by inducing the infiltration and activation of T cells. Research on its analogue, poly-ICLC, has shown that its intratumoral administration significantly enhances the anti-tumor effects of anti-PD-1 therapy in mouse models of hepatocellular carcinoma. nih.govresearcher.life This combination led to increased CD8+ T cell infiltration and IFN-γ activity within the tumor microenvironment. nih.govresearcher.life Given the similar mechanism of action, it is highly probable that Polyadenylic-polyuridylic acid would exert a similar synergistic effect.

Enhancement of Cancer Vaccine Efficacy

The use of Polyadenylic-polyuridylic acid as an adjuvant in cancer vaccine formulations is another area with significant synergistic potential. Cancer vaccines aim to elicit a robust and specific immune response against tumor-associated antigens. The inclusion of a potent adjuvant is critical for the success of this approach.

By activating dendritic cells and promoting a strong Th1-biased immune response, Polyadenylic-polyuridylic acid can significantly enhance the immunogenicity of cancer vaccines. nih.gov This leads to a more potent and durable anti-tumor T-cell response. Clinical trials involving the analogue poly-ICLC in combination with cancer vaccines have demonstrated the capacity of this approach to induce integrated antibody and T-cell responses. nih.gov For instance, a combination of a dendritic cell vaccine with poly-ICLC is being explored for the treatment of malignant glioma, with the aim of boosting the anti-tumor immune response. unav.edu

In a phase I/II clinical trial for high-risk resected melanoma, the combination of the NY-ESO-1 protein vaccine with poly-ICLC and Montanide was well-tolerated and induced both humoral and cellular immune responses. nih.gov The addition of such adjuvants is crucial for improving the efficacy of cancer vaccines, which often have low objective response rates when used as monotherapy.

Polyadenylic Polyuridylic Acid in Gene Expression and Nucleic Acid Metabolism Research

Role as a Synthetic Template in Protein Synthesis Studies

The defined, repeating sequence of polyadenylic-polyuridylic acid and its constituent homopolymers has been instrumental in deciphering the mechanisms of protein synthesis.

Early groundbreaking research utilized synthetic RNA homopolymers like poly(U) to unravel the genetic code. In cell-free protein synthesis systems, poly(U) was shown to direct the synthesis of a polypeptide chain consisting solely of the amino acid phenylalanine. pnas.org This demonstrated that a sequence of uridylic acid residues serves as the template, or codon, for phenylalanine incorporation. pnas.orgnih.gov These experiments were fundamental in establishing the "codeword" concept, where a specific sequence of nucleotides in an mRNA molecule corresponds to a specific amino acid.

Further studies with various synthetic polynucleotides, including copolymers containing different ratios of nucleotides, allowed for the assignment of other codons to their respective amino acids. For instance, the observation that poly(U) could also stimulate small amounts of leucine (B10760876) and valine incorporation was attributed to guanylic acid impurities, hinting at the coding potential of other nucleotide combinations. pnas.org The use of such synthetic templates provided a simplified system to study the intricate process of amino acid incorporation without the complexity of natural mRNA sequences.

Table 1: Early Studies on Amino Acid Incorporation using Synthetic Polynucleotides

| Synthetic Polynucleotide | Amino Acid Incorporated | Key Finding |

| Polyuridylic acid (Poly(U)) | Polyphenylalanine | Established that UUU is the codon for phenylalanine. pnas.orgnih.gov |

| Polyadenylic acid (Poly(A)) | Polylysine | Helped to determine that AAA is the codon for lysine. |

| Polycytidylic acid (Poly(C)) | Polyproline | Showed that CCC is the codon for proline. |

The structural components of polyadenylic-polyuridylic acid have been used to investigate the roles of mRNA elements in translation and their interaction with ribosomes. The poly(A) tail, a feature of most eukaryotic mRNAs, is crucial for efficient translation. beilstein-journals.orgnih.gov Research has shown that non-polyadenylated mRNAs have a reduced capacity for translation, which is attributed to a lower efficiency in their recruitment to polysomes and a decreased ability to form the 80S initiation complex. nih.gov

Studies on the attachment of poly(U) to reticulocyte ribosomes revealed specific requirements for this interaction. The binding of poly(U) to ribosomes was found to be dependent on the concentration of magnesium ions (Mg2+), with an optimal concentration of 8mM. nih.gov Interestingly, potassium ions (K+), which are necessary for the translation process itself, act as non-competitive inhibitors of the initial attachment of the poly(U) template to the ribosome. nih.gov These findings helped to define the distinct steps of mRNA binding and subsequent translation by the ribosome. Furthermore, poly(A) itself has been shown to competitively inhibit the translation of poly(A)-containing mRNAs in vitro, suggesting a direct role for the poly(A) sequence in the protein synthesis machinery. nih.gov

Influence on Endogenous Gene Expression and Regulation

As a double-stranded RNA (dsRNA), polyadenylic-polyuridylic acid can mimic pathogen-associated molecular patterns, leading to the activation of innate immune pathways that culminate in widespread changes in endogenous gene expression. invivogen.com This response is primarily mediated through pattern recognition receptors like Toll-like receptor 3 (TLR3). invivogen.com

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression, and their own expression can be influenced by external stimuli. Research has demonstrated that poly(A:U) can induce the expression of specific lncRNAs. For example, in macrophage and microglia cell lines, treatment with poly(A:U) leads to the upregulation of LincRNA-Cox2, a lncRNA known to be a key regulator of inflammatory gene expression. nih.gov LincRNA-Cox2 has been shown to mediate both the activation and repression of different sets of immune genes. nih.govbiorxiv.org The induction of LincRNA-Cox2 by poly(A:U) highlights a mechanism by which cells can fine-tune their transcriptional response to viral mimics. nih.gov

The regulation of lncRNA expression is complex, involving transcriptional and post-transcriptional mechanisms. nih.govmdpi.com The stability of many lncRNAs is controlled by their polyadenylation status and interaction with poly(A)-binding proteins. nih.govresearchgate.net For instance, the nuclear poly(A)-binding protein PABPN1 has been shown to promote the turnover of certain lncRNAs in a polyadenylation-dependent manner, suggesting that factors influencing poly(A) metabolism can have significant downstream effects on the lncRNA landscape. nih.govucsf.edu

Table 2: Effect of Poly(A:U) on LincRNA-Cox2 Expression

| Cell Type | Treatment | Effect on LincRNA-Cox2 | Reference |

| RAW264.7 Macrophages | Poly(A:U) | Upregulation | nih.gov |

| BV2 Microglia | Poly(A:U) | Upregulation | nih.gov |

| Primary Mouse Peritoneal Macrophages | Poly(A:U) | Upregulation | nih.gov |

Polyadenylic-polyuridylic acid and its components can interact with a variety of cellular RNA-binding proteins (RBPs), thereby influencing their activity and the fate of their endogenous RNA targets. A key family of such proteins are the poly(A)-binding proteins (PABPs), which bind to the poly(A) tails of mRNAs. nih.gov This interaction is crucial for mRNA stability and translation efficiency. nih.govnih.gov

The introduction of exogenous poly(A) can compete for the binding of PABPs, potentially displacing them from endogenous mRNAs and affecting their stability and translation. nih.gov RBPs are critical in coordinating various steps of mRNA processing, including splicing and polyadenylation. biorxiv.orgresearchgate.net For example, the RNA-binding protein HuR, which stabilizes many target mRNAs, is itself regulated through alternative polyadenylation, and HuR can bind to its own mRNA, suggesting an autoregulatory loop that could be perturbed by synthetic polyadenylated molecules. scienceopen.com Furthermore, lincRNA-Cox2 has been shown to interact with heterogeneous nuclear ribonucleoproteins (hnRNPs), and this interaction is crucial for its function in repressing certain genes. nih.gov Therefore, synthetic RNAs like poly(A:U) can serve as tools to study the complex interplay between non-coding RNAs and RBPs in regulating gene expression.

Studies on Nucleic Acid Modifying Enzymes

The defined structure of polyadenylic-polyuridylic acid makes it a useful substrate for studying the activity of enzymes that modify nucleic acids. For example, poly(A) polymerase (PAP) is the enzyme responsible for adding the poly(A) tail to pre-mRNAs. nih.govyoutube.com In vitro polyadenylation assays using defined RNA substrates are essential for characterizing the kinetics and regulation of PAP. nih.gov The activity of PAP is stimulated by other proteins, such as the nuclear poly(A) binding protein (PABPN1), which increases the affinity of the polymerase for its RNA substrate. nih.gov Synthetic oligo(A) can allosterically activate PABPN1, enabling its interaction with PAP, demonstrating how synthetic polynucleotides can be used to dissect complex enzymatic mechanisms. nih.gov

Similarly, enzymes involved in RNA degradation can be studied using these synthetic molecules. Deadenylases, the enzymes that shorten the poly(A) tail, are a key component of the mRNA decay machinery. The susceptibility of modified poly(A) tails to these enzymes can be assessed in vitro. For instance, mRNAs with phosphorothioate (B77711) modifications in their poly(A) tails can be synthesized using poly(A) polymerase and tested for their resistance to deadenylation. nih.gov These studies provide insight into how RNA modifications can alter the stability and, consequently, the expressive potential of an mRNA molecule. Furthermore, other enzymes like polynucleotide phosphorylase, which can synthesize or degrade RNA, can also be studied using synthetic polynucleotides as substrates or primers. researchgate.net

Inhibition of Ribonucleases and Polymerase Activities

The components of polyadenylic-polyuridylic acid have demonstrated distinct inhibitory and modulatory effects on the activity of ribonucleases and polymerases. Polyadenylic acid has been identified as a potent inhibitor of ribonucleases (RNases) from both mammalian and bacterial sources. This inhibitory action is crucial for protecting RNA from degradation during in vitro experiments.

Research into specific ribonucleases, such as Ribonuclease E (RNase E) from Escherichia coli, has revealed more complex interactions. RNase E possesses the ability to shorten the 3' homopolymer tails of RNA molecules, specifically targeting poly(A) and poly(U) sequences. nih.gov This activity is a key part of RNA processing and decay, indicating that the components of polyadenylic-polyuridylic acid are not just inhibitors but also substrates for certain enzymatic activities that regulate RNA metabolism. nih.gov The processivity of such enzymes can be influenced by proteins that bind to poly(A) tails. nih.gov

In the context of polymerase activity, research has shown that polyuridylic acid can act as an inhibitor. A 1972 study found that polyuridylic acid inhibited DNA polymerases purified from three different oncornaviruses. nih.gov The same study also observed inhibition of three out of seven DNA polymerases isolated from human cells. nih.gov This suggests that the poly(U) strand of the duplex can interfere with the function of certain DNA polymerases, a finding relevant to studies of viral replication and cellular DNA synthesis. nih.gov

| Compound Component | Target Enzyme Class | Observed Effect | Source Organism/System |

|---|---|---|---|

| Polyadenylic acid | Ribonucleases | Potent Inhibition | Mammalian and Bacterial |

| Polyuridylic acid | DNA Polymerase | Inhibition | Oncornaviruses and Human Cells nih.gov |

| Polyadenylic acid / Polyuridylic acid | Ribonuclease E | Substrate for 3' tail shortening | Escherichia coli nih.gov |

Molecular Interactions Affecting Enzyme-Antibody Binding

Beyond direct enzyme inhibition, polyadenylic acid can also modulate the molecular interactions between an enzyme and its corresponding antibody. A study focused on human liver ribonuclease demonstrated that polyadenylic acid could interfere with the binding of the enzyme to its specific antibody, which had been immobilized on Sepharose 4B.

The research revealed that the binding between the enzyme and the antibody was more sensitive to the presence of polyadenylic acid than the enzyme's catalytic activity was. This effect was highly specific; other polynucleotides such as polycytidylic acid and polyuridylic acid did not significantly affect the antigenicity of the enzyme. This specificity points to a precise structural interaction between polyadenylic acid and the ribonuclease that alters the antibody-binding epitope.

Furthermore, the study identified molecules capable of reversing this effect. The presence of the divalent metal cation Mg2+ or the polyamine spermidine (B129725) effectively reversed the inhibition of enzyme-antibody binding caused by polyadenylic acid. However, another polyamine, putrescine, did not have the same effect, highlighting the specific nature of these molecular interactions.

| Condition | Effect on Human Liver RNase-Antibody Binding |

|---|---|

| Presence of Polyadenylic acid | Binding is inhibited |

| Presence of Polycytidylic acid | Little to no effect on binding |

| Presence of Polyuridylic acid | Little to no effect on binding |

| Polyadenylic acid + Mg2+ | Inhibition of binding is reversed |

| Polyadenylic acid + Spermidine | Inhibition of binding is reversed |

| Polyadenylic acid + Putrescine | Inhibition of binding is not reversed |

Advanced Methodologies and Emerging Avenues in Polyadenylic Polyuridylic Acid Research

Biophysical and Spectroscopic Techniques for Characterization

The three-dimensional structure and conformational dynamics of polyadenylic-polyuridylic acid are critical to its biological activity. A variety of biophysical and spectroscopic methods are employed to characterize these features in detail.

X-ray Diffraction and Scattering for Solution Structure Analysis

X-ray-based techniques are fundamental in elucidating the molecular structure of polyadenylic-polyuridylic acid. X-ray diffraction analysis of fibers of polyadenylic-polyuridylic acid has been instrumental in determining its molecular conformation, revealing details about its helical structure. nih.gov Studies have explored its structure in both A-RNA and A'-RNA conformations. nih.gov

Circular Dichroism and Fluorescence Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of chiral molecules like polyadenylic-polyuridylic acid. harvard.eduyoutube.com The differential absorption of left- and right-handed circularly polarized light provides a characteristic spectrum that can reveal conformational changes in response to environmental factors such as temperature and pH. youtube.comnih.govnih.govyoutube.com CD spectroscopy is widely used to study the conformational properties of nucleic acids, including the transitions between different helical forms. nih.govyoutube.com

Fluorescence spectroscopy offers another avenue for probing the structure and interactions of polyadenylic-polyuridylic acid. By using fluorescent probes or labels, researchers can study the binding of other molecules to polyadenylic-polyuridylic acid and gain insights into its local environment. ejournal.bynih.govnih.govbio-protocol.org For instance, the interaction of the fluorescent dye Hoechst 33258 with double-stranded poly(rA)-poly(rU) has been investigated using this method, revealing binding affinities and dependencies on ionic strength. ejournal.by

Computational Modeling and Simulation Approaches

Computational methods provide a powerful complement to experimental techniques, offering detailed atomic-level insights into the behavior of polyadenylic-polyuridylic acid.

Molecular Dynamics Simulations of Poly(A:U) Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. aps.orgyoutube.comacs.orgmdpi.com In the context of polyadenylic-polyuridylic acid, MD simulations can model its interactions with other molecules, such as proteins or drug candidates, with high spatial and temporal resolution. semanticscholar.orgresearchgate.netmdpi.com These simulations can help to understand the binding mechanisms and the structural changes that occur upon interaction. nih.govnih.gov For example, MD simulations have been used to investigate the complex formation between DNA, a similar polyanion, and polycations, revealing details of the atomic interactions that drive these processes. nih.gov

Development and Application in In Vitro Cellular Assays

In vitro cellular assays are essential for dissecting the cellular and molecular mechanisms underlying the immunological effects of polyadenylic-polyuridylic acid. criver.comclinisciences.cominnoserlaboratories.com These assays utilize cultured immune cells to study the specific responses elicited by the compound.

Polyadenylic-polyuridylic acid is recognized by Toll-like receptors (TLRs), particularly TLR3 and, in some cases, TLR7. nih.govoup.commerckmillipore.com In vitro studies using bone marrow-derived dendritic cells (DCs) have shown that poly(A:U) can induce the production of key cytokines such as interferon-alpha (IFN-α) and interleukin-12p40 (IL-12p40). nih.govoup.commerckmillipore.com The specific TLRs involved can depend on the DC subset. For instance, IFN-α production by plasmacytoid DCs (pDCs) is dependent on TLR7, while conventional DCs (cDCs) produce IL-12p40 in a manner dependent on both TLR3 and TLR7. nih.govoup.commerckmillipore.com Furthermore, polyadenylic-polyuridylic acid has been shown to augment the generation of cytotoxic T lymphocytes in mixed leukocyte culture reactions. nih.govnih.gov

| Cell Type | Key Effect | Mediating Receptor(s) | Cytokine Production |

|---|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | Activation | TLR7 | IFN-α, IL-12p40 |

| Conventional Dendritic Cells (cDCs) | Activation | TLR3, TLR7 | IL-12p40 |

| T Lymphocytes | Enhanced Cytotoxicity | - | - |

| Macrophages | Activation (Spreading) | - | - |

Utilization in Preclinical In Vivo Immunological and Antiviral Models

Preclinical in vivo models, primarily in mice, are crucial for evaluating the immunomodulatory and antiviral potential of polyadenylic-polyuridylic acid in a whole-organism context. kuleuven.be These studies have demonstrated that poly(A:U) can function as a potent immune adjuvant. nih.govoup.commerckmillipore.com

When co-administered with an antigen, polyadenylic-polyuridylic acid can enhance antigen-specific CD8+ T cell responses, leading to clonal expansion and increased production of interferon-gamma (IFN-γ). nih.govoup.commerckmillipore.com These effects are largely dependent on both TLR3 and TLR7. nih.govoup.commerckmillipore.com Notably, TLR3 appears to be more critical for the generation of IFN-γ-producing CD8+ T cells. nih.govmerckmillipore.com In some preclinical models, polyadenylic-polyuridylic acid has also been shown to potentiate the activity of T cells and natural killer (NK) cells. nih.gov

In the context of infectious diseases, studies have explored the effects of polyadenylic-polyuridylic acid in experimental murine brucellosis, where it was found to suppress early bacterial growth through non-specific macrophage activation. nih.gov Its antiviral activity has also been investigated, with some studies showing potentiation of its effects when combined with other agents. nih.gov More recent research has also explored the potential of various polymers as broad-spectrum antiviral agents. acs.orgbiorxiv.org

| Model | Primary Outcome | Key Cellular/Molecular Correlates |

|---|---|---|

| Antigen-specific Immunization | Enhanced CD8+ T cell response | TLR3 and TLR7 dependent clonal expansion, IFN-γ production |

| Tumor Models | Antitumor activity (adjuvant to surgery/chemotherapy) | Potentiation of T cells and NK cells, increased 2-5 A synthetase levels |

| Murine Brucellosis | Early suppression of bacterial growth | Non-specific macrophage activation |

| Vesicular Stomatitis Virus (VSV) | Potentiated antiviral activity (with ellipticines) | Modulation of a nuclear process |

Comparative Research on Structure-Activity Relationships with Other Synthetic Double-Stranded RNAs

Polyadenylic-polyuridylic acid sodium, or Poly(A:U), is a synthetic analog of double-stranded RNA (dsRNA) that is widely recognized as a ligand for Toll-like receptor 3 (TLR3), a key pattern recognition receptor (PRR) in the innate immune system. invivogen.com Its structure, composed of annealed homopolymers of polyadenylic acid and polyuridylic acid, allows it to mimic the dsRNA structures associated with viral replication, thereby triggering antiviral immune responses. invivogen.com However, the precise nature and intensity of this immune activation differ significantly when compared to other synthetic dsRNAs, most notably polyinosinic:polycytidylic acid (Poly(I:C)). These differences are rooted in their distinct structure-activity relationships, particularly concerning their interaction with various PRRs.

The most critical distinction between Poly(A:U) and Poly(I:C) lies in their differential engagement of endosomal and cytosolic RNA sensors. While both molecules are potent activators of the endosomal receptor TLR3, Poly(I:C) is also a strong agonist for cytosolic RIG-I-like receptors (RLRs), including RIG-I and melanoma differentiation-associated protein 5 (MDA5). nih.gov In contrast, Poly(A:U) is considered a selective TLR3 agonist, inducing only weak or negligible activation of the RLR pathway. nih.govplos.org This selectivity allows researchers to use Poly(A:U) to specifically probe the TLR3 signaling cascade, independent of cytosolic RNA sensing pathways.

This differential receptor engagement leads to distinct downstream signaling and divergent immunological outcomes. Activation of TLR3 by both Poly(A:U) and Poly(I:C) initiates a TRIF-dependent signaling pathway, leading to the activation of transcription factors like IRF3 and NF-κB and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines. invivogen.cominvivogen.com However, the additional activation of RLRs by Poly(I:C) leads to a more robust and broader inflammatory response. For instance, studies on human myeloid dendritic cells (mDCs) have shown that while both dsRNAs trigger TLR3 with similar efficiency, Poly(I:C) leads to high levels of both type I IFN and Interleukin-12 (IL-12), a key cytokine for promoting T helper 1 (Th1) cell differentiation. nih.gov Poly(A:U), on the other hand, induces a high amount of type I IFN but significantly lower levels of IL-12. nih.gov

Furthermore, some research indicates that the immunological activity of Poly(A:U) is not exclusively limited to TLR3. In certain immune cell subsets, such as murine plasmacytoid dendritic cells (pDCs), Poly(A:U) has been shown to induce IFN-α production through a TLR7-dependent pathway. nih.gov This is a notable difference from Poly(I:C), whose adjuvant effects are largely independent of TLR7. oup.com This suggests that the biological effects of Poly(A:U) can be cell-type specific, depending on the repertoire of PRRs expressed.

| Feature | Polyadenylic-polyuridylic acid (Poly(A:U)) | Polyinosinic:polycytidylic acid (Poly(I:C)) |

|---|---|---|

| Primary Receptor Activated | Toll-like receptor 3 (TLR3) invivogen.com | TLR3, RIG-I, MDA5 nih.govinvivogen.com |

| Secondary Receptor Activated | Toll-like receptor 7 (TLR7) in specific cells (e.g., pDCs) nih.gov | Generally not associated with TLR7 activation oup.com |

| Signaling Pathway(s) | Primarily TRIF-dependent invivogen.com | TRIF-dependent, MAVS-dependent (via RLRs) |

| Type I Interferon (IFN) Induction | High nih.gov | High physiology.org |

| Interleukin-12 (IL-12) Induction | Low to moderate nih.gov | High nih.govoup.com |

| IFN-γ Induction (via NK cells) | Low (dependent on mDC-derived factors) nih.gov | High (acts directly on NK cells in synergy with IL-12) nih.gov |

Potential for Poly(A:U) in Advanced Molecular Tools and Bioreagents

The distinct immunological profile of Poly(A:U), particularly its selective activation of TLR3, makes it a valuable molecular tool for research in immunology and cell biology. Its application allows for the precise dissection of innate immune signaling pathways. By comparing cellular responses to Poly(A:U) with those to Poly(I:C), researchers can effectively isolate and study the specific contributions of the TLR3-TRIF pathway versus the cytosolic RLR-MAVS pathway in response to dsRNA. This approach has been instrumental in clarifying the distinct roles these pathways play in antiviral defense, inflammation, and the activation of adaptive immunity. nih.govplos.org

As a bioreagent, Poly(A:U) serves as a potent and reliable adjuvant for experimental immunology and vaccine development. When co-administered with an antigen, Poly(A:U) has been demonstrated to enhance antigen-specific Th1-type immune responses and significantly boost antibody production. invivogen.com Its ability to activate dendritic cells and T lymphocytes underpins this adjuvant activity. This makes it a useful reagent for preclinical studies aimed at improving vaccine efficacy and for protocols designed to generate high-titer polyclonal or monoclonal antibodies in laboratory animals.

Further potential applications of Poly(A:U) as a molecular tool can be inferred from the established uses of its single-stranded constituents. Single-stranded Poly(A) is widely used as a carrier molecule to enhance the precipitation and extraction of DNA and RNA from biological samples, especially when working with low-yield or degraded material. jk-sci.com The principle of using a carrier nucleic acid to improve recovery could potentially be extended to Poly(A:U) in specific applications where co-precipitation of a dsRNA molecule is desired.

The generation of antibodies that specifically recognize the Poly(A:U) double-helical structure is another application of its use as a bioreagent. These antibodies can, in turn, be used as molecular tools for detecting and visualizing Poly(A:U) in experimental systems through techniques like electron microscopy, allowing for detailed studies of its interactions with cells and other molecules. nih.gov

| Application Area | Specific Use | Purpose and Rationale |

|---|---|---|

| Immunology Research Tool | Selective TLR3 Agonist | To dissect TLR3-specific signaling pathways by comparing its effects with broad-spectrum dsRNA mimics like Poly(I:C). nih.govplos.org |

| Bioreagent (Adjuvant) | Adjuvant in Immunization Protocols | To enhance antigen-specific Th1 responses and boost antibody production for research or diagnostic antibody generation. invivogen.comoup.com |

| Potential Molecular Tool | Carrier in Nucleic Acid Precipitation | Based on the principle of using Poly(A) as a carrier, Poly(A:U) could potentially be used to improve the recovery of nucleic acids in specific contexts. jk-sci.com |

| Bioreagent (Antigen) | Generation of Specific Antibodies | To produce antibodies that specifically recognize the A:U duplex, which can then be used as detection reagents. nih.gov |

Q & A

Basic: What are the primary immunological mechanisms through which polyadenylic-polyuridylic acid sodium exerts its adjuvant effects in cancer therapy?

Answer: this compound (Poly A:U) enhances antitumor immunity via interferon (IFN) induction and natural killer (NK) cell activation. Methodologically, researchers assess IFN pathways by measuring IFN-mediated enzymes (e.g., protein kinase p67/p72 in murine models) or 2-5A synthetase activity in human plasma post-administration. NK cell activity is quantified using cytotoxicity assays (e.g., chromium-51 release assays) or flow cytometry to evaluate CD16/CD56 expression .

Advanced: How should researchers design randomized controlled trials (RCTs) to evaluate the efficacy of this compound in adjuvant breast cancer therapy while addressing confounders like lymph node status?

Answer: RCTs should stratify participants by lymph node involvement (N0 vs. N+ per TNM classification) to isolate treatment effects in high-risk subgroups. Blinding, placebo-controlled designs minimize bias. Primary endpoints include overall survival (OS) and recurrence-free survival (RFS), analyzed via Kaplan-Meier curves and log-rank tests. Subgroup analyses should pre-specify hypotheses (e.g., efficacy in patients with ≤3 affected lymph nodes) and adjust for multiple comparisons to avoid false positives .

Basic: What standard experimental models are used to study the antitumor effects of this compound, and what endpoints are typically measured?

Answer: Murine mammary tumor models (e.g., chemically induced or transplanted tumors) are common. Endpoints include tumor volume inhibition (measured via calipers), mortality rates, and immune biomarkers (e.g., NK cell cytotoxicity, IFN levels). In clinical studies, OS, RFS, and toxicity profiles are primary endpoints, with follow-up intervals standardized (e.g., clinical exams every 3 months for 3 years) .

Advanced: How can conflicting data regarding interferon induction in this compound's therapeutic efficacy be resolved in preclinical studies?

Answer: Discrepancies arise when direct IFN measurements (e.g., ELISA) yield negative results, but downstream markers (e.g., 2-5A synthetase) show activity. To resolve this, combine multiple assays:

- IFN pathway analysis: Use IFN receptor knockout models to isolate IFN-independent mechanisms.

- Transcriptomic profiling: RNA sequencing to identify IFN-stimulated genes (ISGs).

- Functional assays: Correlate 2-5A synthetase activity with tumor regression in vivo .

Advanced: What statistical approaches are recommended for survival data analysis in this compound trials, particularly for subgroup analyses?

Answer:

- Primary analysis: Use Cox proportional hazards models for OS/RFS, adjusting for covariates (e.g., age, tumor stage).

- Subgroup handling: Apply stratified log-rank tests for pre-defined subgroups (e.g., lymph node status).

- Multiple testing correction: Implement Bonferroni or false discovery rate (FDR) adjustments to mitigate Type I errors in exploratory subgroups.

- Sensitivity analyses: Validate findings via bootstrapping or competing risk models .

Basic: How is the safety profile of this compound assessed in clinical trials?

Answer: Toxicity is evaluated using CTCAE (Common Terminology Criteria for Adverse Events) criteria. Key steps include:

- Regular monitoring: Blood tests, imaging (e.g., annual chest X-rays), and clinical exams at standardized intervals.

- Dose-escalation studies: Phase I trials to determine maximum tolerated dose (MTD).

- Long-term follow-up: Track late-onset effects (e.g., autoimmune responses) over ≥5 years .

Advanced: What methodological challenges arise when combining this compound with chemotherapy agents like cyclophosphamide in preclinical studies?

Answer: Challenges include:

- Synergy quantification: Use Bliss independence or Chou-Talalay models to distinguish additive vs. synergistic effects.

- Immune modulation interference: Chemotherapy may suppress immune cells, masking Poly A:U’s effects. Mitigate by staggering administration timelines.

- Endpoint selection: Prioritize tumor-infiltrating lymphocyte (TIL) counts alongside tumor size to capture immune-specific outcomes .

Basic: What biomarkers are used to validate this compound's mechanism of action in human trials?

Answer:

- IFN-related biomarkers: 2-5A synthetase activity in plasma.

- NK cell activity: CD107a degranulation assays or IFN-γ secretion via ELISpot.

- Transcriptomic signatures: ISG scores from peripheral blood mononuclear cells (PBMCs) .